methyl 4-(7H-purin-6-ylamino)benzoate
Übersicht
Beschreibung
Methyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C13H11N5O2. It is known for its unique structure, which includes a purine ring system attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7H-purin-6-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with a purine derivative under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with a purine derivative, such as 6-chloropurine, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(7H-purin-6-ylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the purine ring or the benzoate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine ring, while reduction can lead to reduced forms of the benzoate ester or the purine ring. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(7H-purin-6-ylamino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of methyl 4-(7H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The purine ring system allows for interactions with nucleic acids, potentially affecting DNA or RNA processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a different purine ring configuration.
Methyl 4-(7H-purin-8-ylamino)benzoate: Another isomer with a different attachment point on the purine ring.
Ethyl 4-(7H-purin-6-ylamino)benzoate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(7H-purin-6-ylamino)benzoate is unique due to its specific purine ring configuration and the presence of a benzoate ester. This combination allows for distinct chemical reactivity and biological interactions compared to its similar compounds. Its unique structure makes it valuable in various research and industrial applications .
Biologische Aktivität
Methyl 4-(7H-purin-6-ylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a purine ring system, which is known for its interactions with nucleic acids and proteins. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further pharmacological studies.
The mechanism of action of this compound involves:
- Binding to Biological Targets : The purine moiety enables binding to enzymes and receptors, potentially modulating their activity. This interaction can influence processes involving DNA and RNA, such as transcription and replication.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer cell proliferation, suggesting a role in cancer therapeutics .
Antiproliferative Effects
Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can significantly reduce cell viability in breast cancer (MDA-MB-231) and leukemia (THP-1) cell lines. The IC50 values reported range from 2 μM to 14 μM, indicating moderate potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Antiproliferative Activity Evaluation
A study assessed the effects of this compound on MDA-MB-231 cells. The results indicated:
Treatment | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
Compound A | 60 | 14 |
Compound B | 30 | 2 |
The data suggest that the compound induces cell cycle arrest and apoptosis, as evidenced by increased levels of cleaved caspases in treated cells .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound. The following table summarizes its effectiveness against selected bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 12 |
Bacillus mycoides | 9 |
These findings indicate that this compound possesses significant antibacterial activity, warranting further exploration for potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl 4-(7H-purin-6-ylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)18-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPIOMJDUNZNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353869 | |
Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-17-5 | |
Record name | NSC45386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(7H-purin-6-ylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.